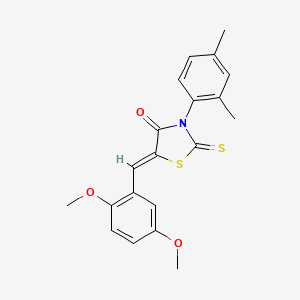![molecular formula C24H23N7O2 B14924021 N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924021.png)
N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and various functional groups such as cyano, methoxy, and cyclopropyl
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to form an amine.
Scientific Research Applications
N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example, compounds with different substituents on the pyrazole or pyridine rings may exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C24H23N7O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c1-3-10-30-23-20(14-26-30)19(11-21(28-23)15-4-5-15)24(32)29-22-16(12-25)13-27-31(22)17-6-8-18(33-2)9-7-17/h6-9,11,13-15H,3-5,10H2,1-2H3,(H,29,32) |
InChI Key |
ONJDNPMGQRMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=NN4C5=CC=C(C=C5)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


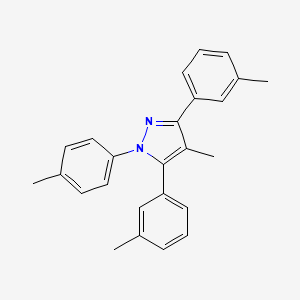
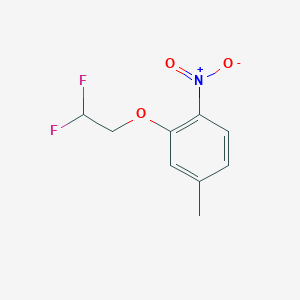
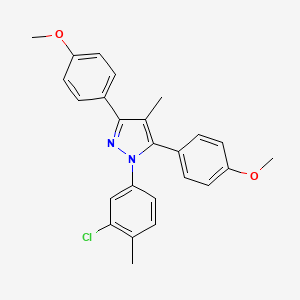
![(4-bromophenyl)[4-(4-ethoxyphenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14923957.png)
![(1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14923961.png)
![3-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B14923964.png)
![ethyl 3-[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923969.png)
![N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14923988.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B14923994.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14923995.png)

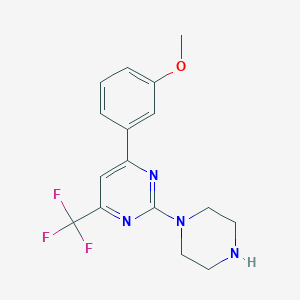
![1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine](/img/structure/B14924007.png)
